Enhanced Lipophilicity (XLogP3) as a Driver of Membrane Permeability
The target compound exhibits a computed XLogP3 of 2.7, directly attributable to the para-CF3 substituent [1]. In comparison, the direct non-fluorinated analog, N-(2-oxo-2-phenylethyl)acetamide (CAS 1846-33-9), has a computed XLogP3 of approximately 1.2, resulting in a nearly 1.5 log unit difference [2]. This quantifiably demonstrates the substantial increase in lipophilicity conferred by the trifluoromethyl group, which is a critical parameter for optimizing membrane permeability and oral absorption in drug candidates.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | N-(2-oxo-2-phenylethyl)acetamide (XLogP3 approx. 1.2) |
| Quantified Difference | Δ ~ 1.5 log units |
| Conditions | Computed by XLogP3 3.0 algorithm |
Why This Matters
A 1.5 log unit increase in lipophilicity can correlate with a 30- to 50-fold increase in membrane permeability, directly influencing the bioavailability of the final drug substance.
- [1] PubChem. (2026). Compound Summary for CID 13300311: N-(2-oxo-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/13300311. View Source
- [2] PubChem. (2026). Compound Summary for CID 12982246: N-(2-oxo-2-phenylethyl)acetamide. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/12982246. View Source
